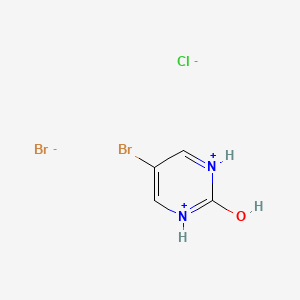

2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

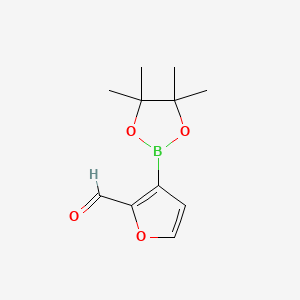

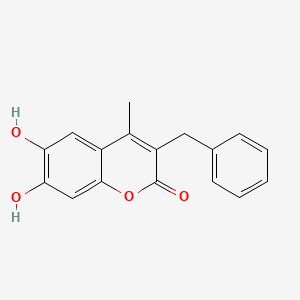

The compound "2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide" is a brominated propanamide derivative with a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen within the ring. Thiazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for various applications, including drug discovery, antimicrobial activity, and as precursors for further chemical synthesis .

Synthesis Analysis

The synthesis of thiazole derivatives can involve the use of synthons such as 1,3-dibromo-1,1-difluoro-2-propanone, which allows the introduction of a bromodifluoromethyl group into the thiazole ring . Another related compound, 2-bromo-3-(5-imidazolyl)propanol, was synthesized from histidine, indicating that amino acids can serve as starting materials for the synthesis of brominated propanamide derivatives . The synthesis processes often involve multiple steps, including diazotization, which can lead to racemization, and the use of bromine as a cyclic reagent . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined using techniques such as NMR, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound was analyzed and found to belong to the monoclinic system, providing detailed information about the arrangement of atoms within the crystal lattice . These structural analyses are crucial for understanding the conformational features of the compounds, which can influence their biological activity.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including transformations that allow for the introduction of different functional groups or the exchange of atoms such as bromine for fluorine, which can be useful in radiopharmaceutics . The reactivity of these compounds can be exploited to create a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, such as drug development or as intermediates in organic synthesis. The herbicidal activity of a thiadiazolopyrimidinyl propanamide derivative was evaluated, indicating that these compounds can also have applications in agriculture . Additionally, the psychotropic, anti-inflammatory, and cytotoxic activities of some thiazole derivatives have been investigated, demonstrating their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Urease Inhibition and Cytotoxicity

A novel series of bi-heterocyclic propanamides showed promising activity against urease, an enzyme linked to certain medical and agricultural conditions, without exhibiting significant cytotoxicity. The compounds were synthesized starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, leading to various substituted propanamides. These molecules demonstrated not only urease inhibitory potential but also low cytotoxic behavior, as confirmed through hemolysis tests and in-silico molecular docking analysis (Abbasi et al., 2020).

Antimicrobial and Cytotoxic Activities

New thiazole derivatives, including those structurally related to 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide, were synthesized and evaluated for their antimicrobial and cytotoxic activities. Among these compounds, specific derivatives showed high antibacterial activity and anticandidal effects against various strains, as well as cytotoxicity against different human leukemia cells and mouse embryonic fibroblast cells (Dawbaa et al., 2021).

Photodynamic Therapy Applications

The synthesis of new zinc phthalocyanine derivatives substituted with thiazole-containing groups demonstrated significant photophysical and photochemical properties. These properties suggest potential applications in photodynamic therapy (PDT) for cancer treatment. The compounds exhibited high singlet oxygen quantum yields, a critical factor for the effectiveness of Type II photosensitizers used in PDT (Pişkin et al., 2020).

Drug Discovery and Development

Thiazole derivatives have been synthesized for their potential use in drug discovery, highlighting their versatility as core structures for the development of new therapeutic agents. These compounds, through various synthetic routes, have shown a range of biological activities, potentially addressing different therapeutic areas (Colella et al., 2018).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets in the body, leading to different physiological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

The compound’s storage temperature is between 28°c, indicating that it may have specific storage requirements for maintaining its stability .

Result of Action

Some thiazole derivatives have been found to show significant analgesic and anti-inflammatory activities .

Propiedades

IUPAC Name |

2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-4-3-12-7(9-4)10-6(11)5(2)8/h3,5H,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKIOXSOJPKEKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586118 |

Source

|

| Record name | 2-Bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

CAS RN |

879609-86-6 |

Source

|

| Record name | 2-Bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)

![4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1340937.png)

![5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene](/img/structure/B1340965.png)